molecular formula C11H21ClN2O3 B12443781 (4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride

(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride

Cat. No.: B12443781
M. Wt: 264.75 g/mol
InChI Key: BXXXSFBGCIOMAL-UHFFFAOYSA-N
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Description

(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hexahydropyrrolo[3,4-b][1,4]oxazine ring system, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8;/h8-9,12H,4-7H2,1-3H3;1H

InChI Key

BXXXSFBGCIOMAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2.Cl

Origin of Product

United States

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